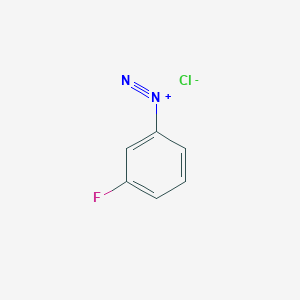

Benzenediazonium, 3-fluoro-, chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluorobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXGGPGLUZVPHX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)[N+]#N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438821 | |

| Record name | Benzenediazonium, 3-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-73-6 | |

| Record name | Benzenediazonium, 3-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenediazonium, 3 Fluoro , Chloride and Its Isolable Derivatives

Classical Diazotization Protocols for 3-Fluoroaniline (B1664137) Precursors

The most traditional and widely practiced method for the preparation of aryldiazonium salts is the diazotization of a primary aromatic amine. For Benzenediazonium (B1195382), 3-fluoro-, chloride, the precursor is 3-fluoroaniline.

Aqueous Acidic Diazotization via Sodium Nitrite (B80452) and Hydrochloric Acid

The standard laboratory synthesis of Benzenediazonium, 3-fluoro-, chloride involves the reaction of 3-fluoroaniline with nitrous acid (HNO₂) in an acidic medium. chemicalnote.com Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). chemicalnote.com

The resulting aqueous solution contains the diazonium salt, which is often not isolated due to its instability in the solid state. google.com The chloride counter-ion makes the salt particularly prone to explosive decomposition if isolated. wikipedia.org

Table 1: Typical Reaction Parameters for Aqueous Diazotization

| Parameter | Condition | Purpose |

| Precursor | 3-Fluoroaniline | Source of the aryl group and amino functionality. |

| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | In situ generation of nitrous acid (HNO₂). |

| Solvent | Water | Dissolves reactants and facilitates the reaction. |

| Temperature | 0–5 °C | Enhances the stability of the diazonium salt product. |

In-situ Generation and Direct Utilization of this compound

Given the inherent instability of this compound, it is most commonly generated in situ and used immediately in a subsequent reaction without isolation. arkat-usa.org This approach is synthetically efficient and circumvents the hazards associated with handling the isolated diazonium salt. google.comarkat-usa.org

This strategy is central to a variety of classic organic reactions. For instance, the freshly prepared aqueous solution of 3-fluorobenzenediazonium chloride can be directly treated with copper(I) salts in Sandmeyer-type reactions to introduce a range of nucleophiles onto the aromatic ring. wikipedia.org Similarly, it can be used in azo coupling reactions, where the diazonium ion acts as an electrophile reacting with an activated aromatic compound to form an azo dye. frontiersin.orgnih.gov

Modern advancements, particularly in the field of flow chemistry, have further refined the in situ generation and utilization of diazonium salts. arkat-usa.orgresearchgate.net Continuous flow reactors allow for the rapid mixing of reagents at controlled temperatures and immediate introduction into a second reaction stream. nih.govresearchgate.net This minimizes the accumulation of the energetic diazonium intermediate, enhancing the safety and scalability of the process. nih.gov

Preparation of Stable Benzenediazonium, 3-fluoro-, tetrafluoroborate (B81430)

To overcome the instability of the chloride salt, it is often converted to a more stable derivative, with the tetrafluoroborate salt being the most common choice. Benzenediazonium, 3-fluoro-, tetrafluoroborate is a solid that can be isolated, stored, and handled with greater safety. wikipedia.orgshu.ac.uk

Counterion Exchange Strategies for Enhanced Stability

The enhanced stability of the tetrafluoroborate salt is attributed to the non-nucleophilic and bulky nature of the tetrafluoroborate anion (BF₄⁻). shu.ac.uk This reduces the rate of decomposition pathways that the nucleophilic chloride ion can facilitate. The preparation of the tetrafluoroborate salt is typically achieved through a counterion exchange reaction.

The most widely utilized method involves adding tetrafluoroboric acid (HBF₄) or an aqueous solution of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄), to the cold, freshly prepared solution of this compound. google.comarkat-usa.org The much lower solubility of the diazonium tetrafluoroborate salt causes it to precipitate from the aqueous solution. arkat-usa.org The resulting solid can then be collected by filtration, washed, and dried. arkat-usa.org This process is a key step in the Balz-Schiemann reaction, where the isolated diazonium tetrafluoroborate is thermally decomposed to yield an aryl fluoride (B91410). arkat-usa.org

Table 2: Comparison of Diazonium Salt Stability

| Compound | Counterion | Stability | Common State |

| This compound | Cl⁻ | Low, explosive when dry | Aqueous solution |

| Benzenediazonium, 3-fluoro-, tetrafluoroborate | BF₄⁻ | High, can be isolated | Crystalline solid |

Research has also explored other stabilizing counterions, such as tosylates and short-chain alkyl sulfonates, which can also yield isolable and relatively stable diazonium salts. shu.ac.ukorganic-chemistry.org

Anhydrous Conditions for Tetrafluoroborate Formation

While aqueous methods are common, the formation of diazonium tetrafluoroborates can also be performed under anhydrous conditions, which can offer advantages in certain synthetic contexts. One established method involves the diazotization of the aromatic amine in anhydrous hydrogen fluoride (HF). thieme-connect.de In this procedure, 3-fluoroaniline is dissolved in anhydrous HF, and a nitrosating agent, such as sodium nitrite, is added at low temperatures. thieme-connect.de

Another approach utilizes HF-pyridine mixtures. The use of pyridine (B92270) as an organic base can modulate the acidity of the medium. thieme-connect.de The diazotization of 3-fluoroaniline can be successfully accomplished in such media, followed by thermal decomposition to the corresponding fluorinated product. thieme-connect.de These anhydrous methods are particularly useful when the substrate or desired product is sensitive to water.

Advanced Synthetic Approaches

While classical batch processing remains prevalent, advanced synthetic methodologies are increasingly being developed to address the safety concerns and improve the efficiency of diazonium salt synthesis. Flow chemistry has emerged as a particularly powerful tool in this regard. arkat-usa.orgresearchgate.net

The continuous in situ generation of this compound in a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This leads to higher reproducibility and yields. For the preparation of the tetrafluoroborate salt, a flow system can be designed where the stream containing the freshly generated diazonium chloride is immediately mixed with a stream of sodium tetrafluoroborate, leading to the precipitation and collection of the stable salt in a continuous fashion. arkat-usa.org This approach significantly minimizes the risk associated with the accumulation of unstable intermediates, making the process inherently safer, especially for large-scale production. arkat-usa.orgresearchgate.net

Flow Chemistry Protocols for Efficient Diazonium Salt Formation

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of diazonium salts, offering significant advantages in safety and efficiency over traditional batch methods. nih.govd-nb.info The inherent instability and potential for explosion of diazonium salts in batch processing are largely mitigated in flow reactors due to the small reaction volumes and superior temperature control. nih.govd-nb.inforesearchgate.net

One approach utilizes aqueous conditions, mixing streams of the aniline (B41778) hydrochloride salt, sodium nitrite, and hydrochloric acid in a flow reactor. nih.gov Anhydrous conditions have also been explored, using reagents like alkyl nitrites in organic solvents, which can be advantageous for substrates sensitive to strong acids. nih.gov

A notable development is the concise and high-yielding flow synthesis of aryldiazonium tetrafluoroborate salts. arkat-usa.orgresearchgate.net This process involves an initial diazotization to form the unstable diazonium chloride salt, followed by an in-line reaction with sodium tetrafluoroborate to produce the more stable tetrafluoroborate derivative. arkat-usa.orgresearchgate.net This method has demonstrated high efficiency, with isolated yields often exceeding those of batch processes. researchgate.net For instance, the synthesis of various aryldiazonium tetrafluoroborates has been achieved in yields ranging from 64-100%. arkat-usa.org

| Aniline Derivative | Diazotizing Agent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Generic Aryl Amine | Isopentyl nitrite / Ethanolic HCl | Flow reactor, reaction with NaBF4 | Aryldiazonium tetrafluoroborate | 64-100 | arkat-usa.orgresearchgate.net |

| o-Fluoroaniline | Not specified | Two separate continuous flow reactors | o-Difluorobenzene (via diazonium salt) | 90 | researchgate.net |

| m-Phenylenediamine | Not specified | Continuous-flow double diazotization | m-Difluorobenzene (via diazonium salt) | 85 | researchgate.net |

| p-Toluidine | Not specified | Continuous-flow diazotization-hydrolysis | p-Cresol (via diazonium salt) | 91 | researchgate.net |

Green Chemistry Principles in the Synthesis of Fluorinated Aryldiazonium Salts

The application of green chemistry principles to the synthesis of fluorinated aryldiazonium salts aims to reduce the environmental impact and improve the safety of these processes. Traditional methods, such as the Balz–Schiemann reaction, often involve hazardous reagents and harsh conditions. dovepress.com

One key aspect of green chemistry is the development of safer reaction protocols. Recently, a new method inspired by the natural process of nitrate (B79036) reduction has been developed, offering a safer alternative to traditional diazotization. mpg.de This approach avoids the need for strong acids and allows for the reaction to proceed without the accumulation of explosive diazonium salt intermediates. mpg.de

Another green approach involves performing reactions in more environmentally benign solvents, such as water. The formation of fluorinated arylhydrazones from aryl diazonium salts has been successfully demonstrated in water, showcasing a more sustainable synthetic route. rsc.orgresearchgate.net

Furthermore, the use of aryldiazonium tetrafluoroborate salts as coupling partners in reactions like the Suzuki–Miyaura coupling is considered a greener alternative. acs.org These salts are efficient and can be used under mild conditions, reducing energy consumption and waste generation. The development of protocols that are operationally simple and tolerate a wide range of functional groups without the need for extensive purification aligns with the principles of green chemistry by minimizing solvent waste. researchgate.net

Radiochemical Synthesis of 3-Fluorobenzenediazonium Ions (e.g., [18F] p-Fluorobenzenediazonium Chloride)

The synthesis of radiolabeled compounds is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). frontiersin.org Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. frontiersin.org The introduction of ¹⁸F into aromatic rings, such as in fluorobenzenediazonium ions, allows for the creation of PET tracers. nih.gov

The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. frontiersin.orgnih.gov Late-stage fluorination, where the radionuclide is introduced in the final steps of a synthesis, is a preferred strategy. nih.gov

Several methods have been developed for the nucleophilic incorporation of [¹⁸F]fluoride into aromatic systems. nih.gov One effective method involves the use of diaryliodonium salts as precursors. nih.gov The nucleophilic substitution of these salts with [¹⁸F]fluoride provides an efficient route to [¹⁸F]fluoroarenes. The regioselectivity of this reaction is influenced by the electronic and steric properties of the aryl groups. nih.gov Other precursors include those with good leaving groups like nitro or trimethylammonium groups.

More recent advancements include the use of transition metal-catalyzed reactions to form C-¹⁸F bonds under mild conditions. frontiersin.org For example, organometallic complexes of palladium and nickel have been used to facilitate late-stage fluorination with aqueous [¹⁸F]fluoride. nih.gov These methods expand the scope of molecules that can be labeled with ¹⁸F and are crucial for developing novel PET imaging agents.

| Precursor Type | [¹⁸F]Fluorinating Agent | Key Features | Application | Reference |

|---|---|---|---|---|

| Diaryliodonium salts | [¹⁸F]Fluoride | Efficient nucleophilic substitution; regioselectivity guided by electronics/sterics. | Synthesis of [¹⁸F]fluoroarenes. | nih.gov |

| Arylboronic ester | [¹⁸F]Selectfluor bis(triflate) | Application to the synthesis of 6-[¹⁸F]fluoro-L-DOPA. | PET tracer synthesis. | nih.gov |

| Organometallic Palladium Complex | [¹⁸F]F₂ | Electrophilic fluorination. | Late-stage fluorination. | nih.gov |

| Organometallic Nickel Complex | Aqueous [¹⁸F]Fluoride | Late-stage fluorination without azeotropic drying. | Synthesis of aryl and alkenyl fluorides. | nih.gov |

| Aryl Sulfonium Salts | [¹⁸F]Fluoride | Site-selective late-stage aromatic [¹⁸F]fluorination. | Synthesis of PET tracers like 3-[¹⁸F]fluorodeprenyl. | frontiersin.org |

Mechanistic Investigations of Reactions Involving Benzenediazonium, 3 Fluoro , Chloride

Fundamental Pathways of Arenediazonium Salt Dediazoniation

Arenediazonium salts are versatile intermediates that can decompose through three primary mechanistic routes: heterolytic cleavage, homolytic cleavage, and single electron transfer (SET) initiated pathways. The specific pathway taken determines whether aryl cation or aryl radical intermediates are formed, leading to different product profiles.

The heterolytic cleavage of the C-N bond in an arenediazonium salt is a unimolecular process that results in the formation of a highly unstable and reactive aryl cation and a molecule of nitrogen gas. wikipedia.orgcore.ac.uk This pathway is often described as an SN1-type mechanism. scientificupdate.com The generation of the aryl cation is typically the rate-determining step in reactions that follow this mechanism.

This pathway is widely accepted for the thermal decomposition of arenediazonium salts, particularly in the Balz-Schiemann reaction where a tetrafluoroborate (B81430) counterion is used. wikipedia.orgnih.gov The aryl cation, once formed, is a potent electrophile that is rapidly trapped by any available nucleophile in the reaction medium. researchgate.net In the context of 3-fluorobenzenediazonium salts, the cation would be the 3-fluorophenyl cation. The stability of arenediazonium salts and the propensity to undergo heterolytic cleavage are influenced by the electronic nature of the substituents on the aromatic ring.

Kinetic studies of solvolysis in various solvents support a heterolytic mechanism that proceeds through short-lived aryl cation intermediates, which are then captured by the solvent or other nucleophiles. researchgate.net

Alternatively, the C-N bond of an arenediazonium salt can undergo homolytic cleavage to generate an aryl radical and a nitrogen molecule. core.ac.uk This pathway is distinct from the heterolytic route and leads to radical-mediated reactions. The formation of aryl radicals from arenediazonium salts is the basis for several important synthetic transformations, including the Sandmeyer and Gomberg-Bachmann reactions. core.ac.uklibretexts.org

Conditions that favor homolytic cleavage often involve specific reagents or energy sources. For instance, mechanochemical methods, such as ball milling with sodium chloride, can induce the homolytic scission of the C-N bond in aryldiazonium tetrafluoroborates. rsc.org The presence of reducing agents can also promote the formation of aryl radicals. While the Balz-Schiemann reaction is generally considered to proceed via an aryl cation, some side products, such as those from hydrodediazoniation, may arise from a competing radical mechanism. nih.gov The generation of aryl radicals opens up pathways for reactions like arylation, cyclization, and hydrogen atom transfer. rsc.orgnih.gov

The formation of aryl radicals from arenediazonium salts is often initiated by a single electron transfer (SET) from a suitable donor. rsc.orgresearchgate.net Arenediazonium ions are potent oxidants and readily accept an electron to form a transient aryldiazenyl radical. This radical rapidly loses dinitrogen to generate the corresponding aryl radical.

The SET process can be initiated by various means:

Metal Catalysis: Copper(I) salts are classic reagents used to catalyze SET in reactions like the Sandmeyer reaction. libretexts.org The Cu(I) species donates an electron to the diazonium ion, generating a Cu(II) species and the aryl radical. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysts, such as ruthenium or iridium complexes and organic dyes like Eosin (B541160) Y, can be excited by light to a state where they can act as potent single-electron reductants, initiating the radical chain reaction. chimia.ch

Electrochemical Methods: Electrochemical reduction at a cathode can also serve as a source of electrons to initiate the transformation of arenediazonium salts into aryl radicals. researchgate.net

Base Mediation: Even weak inorganic bases can mediate SET reactions under mild conditions, offering a simpler and more scalable alternative to metal or photocatalytic systems. rsc.org

These SET-initiated pathways have greatly expanded the synthetic utility of arenediazonium salts, enabling a wide range of C-C and C-heteroatom bond-forming reactions. rsc.orgacs.org

| Pathway | Cleavage Type | Key Intermediate | Typical Conditions | Example Reaction |

|---|---|---|---|---|

| Heterolytic | C-N bond breaks, both electrons go to N₂ | Aryl Cation (Ar⁺) | Thermal decomposition (neat or in non-coordinating solvents) | Balz-Schiemann Reaction wikipedia.org |

| Homolytic | C-N bond breaks, one electron goes to Ar and one to N₂ fragment | Aryl Radical (Ar•) | Initiated by heat, light, or radical initiators | Gomberg-Bachmann Reaction core.ac.uk |

| Single Electron Transfer (SET) | Reduction of ArN₂⁺ by an electron donor | Aryl Radical (Ar•) | Presence of reducing agents (e.g., Cu(I)), photocatalysts, or electrochemical reduction | Sandmeyer Reaction libretexts.org |

Specific Mechanistic Insights into Fluorodediazoniation (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is the most common method for introducing a fluorine atom onto an aromatic ring via an arenediazonium salt intermediate. wikipedia.orgnumberanalytics.com The reaction involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt, such as 3-fluorobenzenediazonium tetrafluoroborate, to yield the corresponding aryl fluoride (B91410). nih.govbyjus.com

In the Balz-Schiemann reaction, the tetrafluoroborate (BF₄⁻) anion serves a dual purpose. Firstly, it forms a relatively stable, often isolable, salt with the arenediazonium cation. scientificupdate.com Secondly, and most crucially, it acts as the nucleophilic fluoride source during the thermal decomposition step. nih.gov

The generally accepted mechanism posits that upon heating, the diazonium salt undergoes heterolytic cleavage to form an aryl cation and nitrogen gas. wikipedia.org This highly reactive aryl cation then abstracts a fluoride ion (F⁻) from the tetrafluoroborate counterion to form the final aryl fluoride product. The remaining fragment is boron trifluoride (BF₃). numberanalytics.combyjus.com While BF₄⁻ is generally considered a non-coordinating anion, in this high-energy process, it effectively delivers the fluoride nucleophile to the aryl cation intermediate. numberanalytics.com Other hexafluoro-anions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), can also be used and sometimes give improved yields. wikipedia.orgbyjus.com

Kinetic studies of the thermal decomposition of arenediazonium salts, including tetrafluoroborates, have provided significant insight into the reaction mechanism. The decomposition typically follows first-order kinetics, which is consistent with a unimolecular rate-determining step. core.ac.ukscientificupdate.com This observation strongly supports the SN1-type mechanism involving the formation of an aryl cation. scientificupdate.com

The thermal stability of aryldiazonium tetrafluoroborate salts and their decomposition temperatures are highly dependent on the substituents present on the aromatic ring. whiterose.ac.uk Electron-withdrawing groups tend to increase the stability of the salt, requiring higher temperatures for decomposition, while electron-donating groups generally lower the decomposition temperature. whiterose.ac.uk For example, the electron-poor para-nitrobenzenediazonium tetrafluoroborate has an initial decomposition temperature of 150 °C, whereas the electron-rich para-methoxybenzenediazonium tetrafluoroborate begins to decompose at a lower temperature of 140 °C. whiterose.ac.uk This data is critical for understanding the reactivity and for the safe execution of these potentially hazardous reactions on a larger scale. at.uachemrxiv.org

| Substituent on Benzene (B151609) Ring | Initial Decomposition Temperature (°C) | Electronic Effect of Substituent |

|---|---|---|

| para-NO₂ | 150 | Strongly Electron-Withdrawing whiterose.ac.uk |

| para-OCH₃ | 140 | Strongly Electron-Donating whiterose.ac.uk |

| Unsubstituted | ~125-130 (Melting with decomposition) | Neutral |

Note: Decomposition temperatures can vary based on the heating rate and experimental setup.

Influence of Electronic and Steric Substituent Effects on Reaction Mechanisms

The presence of a fluorine atom at the meta-position of the benzenediazonium ring introduces a unique combination of electronic effects that modulate the reactivity of the diazonium group. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ipso- and ortho-positions but is still significant at the meta-position. The -I effect of the 3-fluoro substituent increases the electrophilicity of the diazonium group, making the nitrogen atoms more susceptible to nucleophilic attack and influencing the stability of the C-N bond.

Conversely, fluorine also possesses a +M (mesomeric) or +R (resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is generally considered to be weaker than its inductive effect. At the meta-position, the resonance effect does not directly influence the diazonium group, leaving the strong inductive effect as the dominant electronic factor.

The primary consequence of the electron-withdrawing nature of the 3-fluoro substituent is an increase in the thermal stability of the diazonium salt compared to the unsubstituted Benzenediazonium chloride. This increased stability has been observed in studies on the thermal decomposition of various substituted arenediazonium salts. For instance, thermal analysis of arenediazonium tetrafluoroborates has shown that the presence of a halogen at the 3-position can increase the initial decomposition temperature.

The steric effect of a fluorine atom is relatively small compared to other halogens and most other functional groups. Its van der Waals radius is only slightly larger than that of hydrogen. Consequently, the steric influence of the 3-fluoro substituent on the reaction mechanism is generally considered to be minimal, especially when compared to substituents in the ortho-position. The primary influence on the reaction mechanism is therefore electronic in nature.

The electron-withdrawing 3-fluoro group affects the partitioning between the two major decomposition pathways for arenediazonium ions: heterolytic and homolytic cleavage of the C-N bond.

Heterolytic Dediazoniation: This pathway involves the unimolecular cleavage of the C-N bond to form an aryl cation and a molecule of nitrogen gas (N₂). The aryl cation is a highly reactive intermediate that is rapidly trapped by nucleophiles or the solvent. The electron-withdrawing 3-fluoro substituent destabilizes the formation of the positively charged 3-fluorophenyl cation, thereby slowing down the rate of heterolytic decomposition.

Homolytic Dediazoniation: This pathway involves the formation of an aryl radical and a nitrogen molecule. This mechanism is often promoted by electron donors or in solvents of lower polarity. The electronic effect of the 3-fluoro substituent on the stability of the 3-fluorophenyl radical is less straightforward but is generally considered to be less destabilizing than its effect on the cation.

The interplay of these electronic effects dictates the preferred reaction mechanism. In polar, non-nucleophilic solvents that favor the formation of aryl cations, the decomposition of Benzenediazonium, 3-fluoro-, chloride is expected to be slower than that of the unsubstituted analogue due to the destabilizing inductive effect on the incipient cation.

Table 1: Relative Decomposition Temperatures of Substituted Benzenediazonium Salts

| Substituent (Position) | Electronic Effect | Expected Influence on Heterolysis Rate | Observed Thermal Stability Trend |

|---|---|---|---|

| H (none) | Neutral | Reference | - |

| 3-F | -I >> +M | Decreased | Increased |

| 4-CH₃ | +I, +M | Increased | Decreased |

| 4-NO₂ | -I, -M | Decreased | Increased |

Solvent Effects on Reaction Selectivity and Mechanism

The solvent plays a crucial role in directing the reaction pathway of this compound, influencing both the reaction rate and the product distribution. The choice of solvent can selectively favor either the heterolytic or homolytic decomposition mechanism.

In solvents of high ionizing power and low nucleophilicity, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), the heterolytic pathway is generally favored. These solvents are effective at solvating the ionic diazonium salt and can stabilize the transition state leading to the formation of the aryl cation. However, due to the electronic destabilization of the 3-fluorophenyl cation by the fluorine substituent, the rate of solvolysis in these solvents is still expected to be modest.

In contrast, solvents with higher nucleophilicity or those capable of acting as electron donors tend to promote the homolytic pathway. For instance, solvents like ethanol (B145695) or those with readily abstractable hydrogen atoms can facilitate the formation of the 3-fluorophenyl radical. The competition between the heterolytic and homolytic pathways is a key determinant of the final product distribution.

For example, in the Balz-Schiemann reaction, where the tetrafluoroborate salt of the diazonium cation is heated to produce an aryl fluoride, the solvent can have a significant impact on the yield of the desired product versus side products. In non-polar solvents, the ion pair of the diazonium and tetrafluoroborate ions is held in close proximity, facilitating the transfer of a fluoride ion and leading to the formation of 3-fluorofluorobenzene. In more polar, coordinating solvents, the solvent can compete with the fluoride transfer, leading to the formation of other products through solvolysis or other side reactions.

Table 2: Expected Product Distribution from the Decomposition of this compound in Various Solvents

| Solvent | Predominant Mechanism | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Water (H₂O) | Heterolytic | 3-Fluorophenol | - |

| Ethanol (CH₃CH₂OH) | Mixed Heterolytic/Homolytic | 3-Fluorophenetole, Fluorobenzene | 3-Fluorophenol |

| 2,2,2-Trifluoroethanol (CF₃CH₂OH) | Heterolytic | 3-Fluoro-1-(2,2,2-trifluoroethoxy)benzene | - |

| Hexafluoroisopropanol ((CF₃)₂CHOH) | Heterolytic | 3-Fluoro-1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzene | - |

| Hexane (B92381) (with BF₄⁻ counterion) | Heterolytic (ion pair) | 1,3-Difluorobenzene | - |

Note: The product distribution is dependent on specific reaction conditions such as temperature and the presence of catalysts or inhibitors.

Reactivity and Transformational Chemistry of Benzenediazonium, 3 Fluoro , Chloride

Carbon-Carbon Bond Forming Reactions

The generation of a highly reactive aryl species from 3-fluorobenzenediazonium chloride is the cornerstone of its utility in constructing new carbon-carbon bonds. This is achieved through various named reactions, each offering a unique pathway to functionalized aromatic compounds.

The Sandmeyer reaction is a classic and reliable method for converting arylamines, via their diazonium salts, into aryl halides and nitriles. wikipedia.orgmycollegevcampus.comorganic-chemistry.org This transformation is typically catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For Benzenediazonium (B1195382), 3-fluoro-, chloride, this reaction provides a direct route to various 1-fluoro-3-substituted benzene (B151609) derivatives.

The chlorination, bromination, and cyanation of the diazonium salt are the most common applications of this reaction. wikipedia.orgmycollegevcampus.com In the presence of copper(I) chloride or copper(I) bromide, the diazonium group is replaced by a chloro or bromo substituent, respectively. Similarly, treatment with copper(I) cyanide yields the corresponding benzonitrile. wikipedia.org While specific yield data for the 3-fluoro-substituted variant is sparsely detailed in singular comprehensive studies, the reaction is broadly applicable to a range of substituted arenediazonium salts. nih.gov A copper-free Sandmeyer cyanation has also been developed using tetrabutylammonium (B224687) cyanide as a safe cyanide source, yielding aryl nitriles in good yields for a variety of substrates. rsc.org

Table 1: Illustrative Sandmeyer Reactions of Benzenediazonium, 3-fluoro-, chloride

| Reaction | Reagent | Product |

|---|---|---|

| Chlorination | Copper(I) chloride (CuCl) | 1-chloro-3-fluorobenzene (B165101) |

| Bromination | Copper(I) bromide (CuBr) | 1-bromo-3-fluorobenzene |

The Gomberg-Bachmann reaction facilitates the synthesis of biaryl compounds through the coupling of an aryl diazonium salt with an aromatic solvent, which acts as the second aryl component. mycollegevcampus.comwikipedia.org The reaction is typically carried out in the presence of a base and proceeds via an aryl radical intermediate. wikipedia.org This method allows for the synthesis of unsymmetrical biaryls.

When this compound is decomposed in an aromatic solvent such as benzene, the resulting 3-fluorophenyl radical can attack the solvent molecule to form a 3-fluorobiphenyl. A significant drawback of the traditional Gomberg-Bachmann reaction is its generally low yields, often below 40%, due to the many potential side reactions of the highly reactive diazonium salt and aryl radical, including the formation of polymeric tars. mycollegevcampus.comwikipedia.org Modern modifications, such as the use of diazonium tetrafluoroborates in conjunction with phase-transfer catalysts, have been developed to improve yields and reaction conditions. wikipedia.org

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a metal salt, typically a copper salt. wikipedia.org This reaction results in the formation of a new carbon-carbon bond and the introduction of the aryl group onto the unsaturated system. wikipedia.org The reaction is initiated by the reduction of the diazonium salt to an aryl radical, which then adds to the double bond of the alkene. wikipedia.org

This compound can be used to arylate a variety of unsaturated compounds such as styrenes, acrylates, and other activated alkenes. wikipedia.org For instance, the reaction with styrene (B11656) would yield a 3-fluorostilbene derivative. The reaction conditions and the nature of the alkene influence the final product, which can be an addition or a substitution product following elimination. wikipedia.org Recent advancements have led to the development of photoredox-catalyzed Meerwein reactions, which can proceed under mild conditions with a broad substrate scope, including various substituted aryl diazonium salts. bris.ac.uk A photoredox-catalyzed Meerwein addition has been shown to facilitate the intermolecular amino-arylation of alkenes, tolerating a wide range of functional groups on the diazonium salt. bris.ac.uk

Table 2: Examples of Meerwein Arylation with Aryl Diazonium Salts

| Alkene Substrate | Diazonium Salt | Product Type |

|---|---|---|

| Styrene | 3-Fluorobenzenediazonium chloride | 1-(3-Fluorophenyl)-2-phenylethene derivative |

| Methyl acrylate (B77674) | 3-Fluorobenzenediazonium chloride | Methyl 3-(3-fluorophenyl)propenoate derivative |

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized substrates. nsf.gov In this context, aryl diazonium salts can serve as effective arylating agents for C-H bonds in (hetero)arenes. These reactions are often mediated by transition metal catalysts or can proceed under metal-free, visible-light-induced conditions. researchgate.net

This compound can be used to introduce the 3-fluorophenyl group into various heterocycles, such as furans, thiophenes, and pyrroles, which are common substrates in C-H arylation reactions. researchgate.netresearchgate.net For example, a metal-free, visible-light-mediated protocol using eosin (B541160) Y as a photocatalyst has been shown to effectively arylate a range of heteroarenes with various aryl diazonium salts. researchgate.net This approach provides a sustainable alternative to traditional metal-catalyzed cross-coupling reactions. nsf.gov The regioselectivity of the arylation is often dictated by the electronic properties and steric environment of the C-H bonds in the substrate.

The Heck-Matsuda reaction is a variation of the palladium-catalyzed Heck reaction that utilizes arenediazonium salts as the arylating agent in place of aryl halides. wikipedia.org This modification offers several advantages, including milder reaction conditions (often at room temperature), the absence of a need for phosphine (B1218219) ligands, and the reaction can often be performed without a base. wikipedia.org

3-Fluorobenzenediazonium salts are suitable substrates for the Heck-Matsuda reaction, allowing for the arylation of a variety of olefins, including electron-deficient alkenes like acrylates and styrenes. wikipedia.orgrsc.org The palladium(0)-catalyzed reaction between this compound and an alkene such as methyl acrylate would lead to the formation of methyl 3-(3-fluorophenyl)acrylate. The reaction proceeds through a catalytic cycle involving oxidative addition of the diazonium salt to a Pd(0) complex, migratory insertion of the olefin, and subsequent β-hydride elimination to release the arylated alkene product. wikipedia.org

Beyond the more common coupling reactions, 3-fluorobenzenediazonium chloride is a precursor for other important carbon-carbon bond-forming transformations. These reactions introduce synthetically versatile functional groups onto the 3-fluorophenyl ring.

Borylation: The conversion of aryl diazonium salts to arylboronic esters is a valuable transformation, as the resulting boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions. Palladium-catalyzed borylation of aryldiazonium tetrafluoroborate (B81430) salts with bis(pinacolato)diboron (B136004) (B₂pin₂) provides a direct route to these compounds. researchgate.net

Stannylation: Similar to borylation, stannylation of aryl diazonium salts provides access to arylstannanes, which are important reagents in Stille cross-coupling reactions. This transformation can be achieved by reacting the diazonium salt with a distannane reagent.

Trifluoromethylation: The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of a molecule. Sandmeyer-type trifluoromethylation of aryl diazonium salts has been developed as a powerful method for this purpose. wikipedia.org Copper-catalyzed trifluoromethylation of arenediazonium salts using reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) can efficiently generate 3-fluoro-1-(trifluoromethyl)benzene. nih.gov The reaction is thought to proceed through a radical mechanism initiated by a Cu(I)CF₃ species. nih.gov

Table 3: Other C-C Bond Forming Reactions

| Reaction | Key Reagent | Product |

|---|---|---|

| Borylation | Bis(pinacolato)diboron | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Stannylation | Hexamethylditin | 1-Fluoro-3-(trimethylstannyl)benzene |

Carbon-Heteroatom Bond Forming Reactions

The reactivity of this compound is characterized by the remarkable lability of its dinitrogen (N₂) group, which serves as an excellent leaving group. This property facilitates a variety of substitution reactions where the diazonium moiety is replaced by a range of heteroatomic nucleophiles. These transformations are fundamental in synthetic organic chemistry for introducing specific functionalities onto the fluorinated aromatic ring.

Fluorodediazoniation for Direct Fluoroarene Synthesis (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring. byjus.comwikipedia.org This reaction transforms an arylamine into an aryl fluoride (B91410) via the thermal or photochemical decomposition of an intermediate diazonium salt, typically a tetrafluoroborate or hexafluorophosphate (B91526). wikipedia.orgchemicalbook.com For this compound, this reaction pathway is employed to synthesize 1,3-difluorobenzene.

The process commences with the diazotization of 3-fluoroaniline (B1664137), its precursor amine. google.comgoogle.comnih.gov The resulting diazonium chloride is then treated with an aqueous solution of fluoroboric acid (HBF₄), which causes the precipitation of the more stable 3-fluorobenzenediazonium tetrafluoroborate. youtube.comdoubtnut.comquora.com This salt is isolated and, upon heating, decomposes to yield 1,3-difluorobenzene, nitrogen gas, and boron trifluoride. doubtnut.comquora.com

Reaction Scheme: Balz-Schiemann Reaction

3-Fluoroaniline → 3-Fluorobenzenediazonium tetrafluoroborate → 1,3-Difluorobenzene

The decomposition can be carried out thermally, often by heating the dry salt. orgsyn.org Studies have shown that the choice of solvent can influence the reaction, with low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) improving the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, allowing for effective fluorination at lower temperatures. nih.gov While the traditional method involves isolating the diazonium tetrafluoroborate salt, procedural modifications exist. wikipedia.org For instance, diazotization can be conducted using sodium nitrite (B80452) in liquid hydrogen fluoride, generating the diazonium fluoride salt in situ, which then decomposes to the aryl fluoride. wikipedia.org

Table 1: Conditions for the Synthesis of 1,3-Difluorobenzene via Balz-Schiemann Type Reactions

| Precursor | Reagents | Key Step | Product | Yield | Reference |

| 3-Fluoroaniline | 1. Diazotization 2. Hydrogen Fluoride | Thermal Decomposition | 1,3-Difluorobenzene | Not specified | google.comgoogle.com |

| 3-Fluoroaniline | 1. NaNO₂ / HBF₄ | Thermal Decomposition of the isolated diazonium tetrafluoroborate salt | 1,3-Difluorobenzene | Good | wikipedia.orgchemicalbook.com |

| Arylamine | HBF₄ | Thermal Decomposition | Aryl Fluoride | Generally Good | byjus.comyoutube.com |

Replacement by Hydrogen (Deamination/Reduction)

The replacement of the diazonium group with a hydrogen atom, a process known as deamination or hydrodediazoniation, is a crucial synthetic transformation. This reaction effectively removes an amino group from an aromatic ring that was initially required for directing substitution patterns. For this compound, this reaction yields fluorobenzene.

A common and efficient reagent for this reduction is hypophosphorous acid (H₃PO₂). mycollegevcampus.comwikipedia.org The reaction involves treating the aqueous solution of 3-fluorobenzenediazonium chloride with H₃PO₂. The diazonium group is replaced by hydrogen, liberating nitrogen gas. This method is often preferred for its mild conditions and good yields.

Alternative methods for the hydrodediazoniation of aryldiazonium salts have been developed, including procedures that can be performed in continuous-flow reactors, which offer advantages in safety and scalability for handling potentially unstable diazonium intermediates. researchgate.net The deamination of a related compound, the diazonium salt from 2,4-difluoroaniline, is a key step in an alternative synthesis of 1,3-difluorobenzene. chemicalbook.com

Table 2: Reagents for Deamination of Aryldiazonium Salts

| Diazonium Salt | Reagent | Product | Key Feature | Reference |

| Ar-N₂⁺Cl⁻ | Hypophosphorous Acid (H₃PO₂) | Ar-H | Standard laboratory method | mycollegevcampus.comwikipedia.org |

| 3-F-C₆H₄-N₂⁺Cl⁻ | H₃PO₂ | Fluorobenzene | Removal of the diazo group | mycollegevcampus.comwikipedia.org |

| 2,4-F₂-C₆H₃-N₂⁺ | Reducing Agent | 1,3-Difluorobenzene | Hydro-de-diazotization step | chemicalbook.com |

Replacement by Hydroxyl Group (Phenol Formation)

The diazonium group can be readily substituted by a hydroxyl group to form phenols. This is typically achieved by heating an aqueous acidic solution of the diazonium salt. askfilo.com In the case of this compound, this hydrolysis reaction yields 3-fluorophenol.

The process involves the diazotization of 3-fluoroaniline in an acidic medium, such as sulfuric acid, followed by heating the resulting solution. google.com The diazonium salt reacts with water, leading to the formation of the corresponding phenol, with the evolution of nitrogen gas. patsnap.com The reaction temperature is a critical parameter; for instance, hydrolysis can be carried out by adding the diazonium solution to a hot acidic solution, often containing copper sulfate, which can facilitate the decomposition. google.com Yields for this process are reported to be in the range of 75-81%. google.com

This transformation is a valuable industrial method for producing substituted phenols that may not be easily accessible through other synthetic routes. epo.orggoogle.com

Table 3: Synthesis of 3-Fluorophenol via Diazonium Salt Hydrolysis

| Precursor | Reagents/Conditions | Product | Reported Yield | Reference |

| 3-Fluoroaniline | 1. Diazotization (H₂SO₄, NaNO₂) 2. Hydrolysis (heating in H₂O) | 3-Fluorophenol | 75-81% | google.com |

| 3-Fluoroaniline | 1. Diazotization 2. Decomposition in water | 3-Fluorophenol | Not specified | patsnap.comepo.org |

| Benzenediazonium chloride | Hydrolysis (heating in water) | Phenol | General reaction | askfilo.com |

Formation of Fluorinated Hydrazones

Aryldiazonium salts are electrophilic and can react with compounds containing active methylene (B1212753) groups, such as β-keto-esters and β-diketones, to form hydrazones. This reaction is known as the Japp-Klingemann reaction. wikipedia.orgslideshare.net this compound can be utilized in this reaction to synthesize various 3-fluorophenyl-substituted hydrazones.

The reaction mechanism typically involves the deprotonation of the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt. wikipedia.org This coupling produces an intermediate azo compound. Under the reaction conditions, this intermediate often undergoes solvolysis, leading to the cleavage of an acyl or carboxyl group and the formation of the stable hydrazone product. researchgate.net

The resulting fluorinated hydrazones are versatile synthetic intermediates. For example, they can be used in the Fischer indole (B1671886) synthesis to produce fluorinated indole derivatives, which are important scaffolds in medicinal chemistry. wikipedia.org

Table 4: Japp-Klingemann Reaction Overview

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| This compound | β-keto-acid or β-keto-ester | Coupling / Solvolysis | 3-Fluorophenyl hydrazone | wikipedia.orgresearchgate.net |

| Aryl diazonium salt | Active methylene compound | Japp-Klingemann Reaction | Aryl hydrazone | slideshare.netresearchgate.net |

Electrochemical Grafting and Surface Modification using Aryldiazonium Salts

Aryldiazonium salts have emerged as highly effective agents for the modification and functionalization of a wide variety of material surfaces. nih.gov This includes metals, semiconductors, carbon-based materials (like glassy carbon and carbon nanotubes), and nanoparticles. nih.govresearchgate.net The process involves the reduction of the diazonium salt, either electrochemically or spontaneously on certain substrates, which generates an aryl radical. This highly reactive radical then forms a stable, covalent bond with the surface.

Using this compound allows for the covalent attachment of a 3-fluorophenyl layer onto a substrate. This grafting modifies the surface properties, such as its hydrophobicity, chemical reactivity, and electronic characteristics. The resulting functionalized surfaces can be used in a multitude of applications, including the development of sensors, corrosion-resistant coatings, and platforms for nanoelectronics. rsc.org

This surface chemistry is versatile, as the grafted aryl layer can be further modified. This two-step "post-functionalization" approach greatly expands the utility of the diazonium grafting method, allowing complex molecular structures to be anchored to the surface. rsc.orgnih.gov

Reactions with Diverse Nucleophiles and Lewis Bases

Beyond the reactions detailed above, the diazonium group of this compound can be displaced by a wide array of other nucleophiles, often facilitated by catalysts.

Sandmeyer Reaction : This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) as catalysts to replace the diazonium group with chloride, bromide, or cyanide, respectively. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org Applying this to 3-fluorobenzenediazonium chloride would yield 1-chloro-3-fluorobenzene, 1-bromo-3-fluorobenzene, or 3-fluorobenzonitrile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglibretexts.org

Gomberg-Bachmann Reaction : This reaction is used to form biaryl compounds. wikipedia.org It involves the treatment of the diazonium salt with an aromatic compound (an arene), often under basic conditions. The reaction generates a 3-fluorophenyl radical that can then attack the other aromatic ring, leading to the formation of a new carbon-carbon bond and producing a substituted biphenyl (B1667301). mycollegevcampus.comwikipedia.orgwikipedia.org Yields can sometimes be low due to side reactions. mycollegevcampus.comwikipedia.org

These reactions highlight the role of this compound as a versatile intermediate, enabling the synthesis of a broad spectrum of 3-fluoro-substituted aromatic compounds that would be difficult to prepare by direct substitution methods. organic-chemistry.org

Photochemical Transformations Involving this compound

The photochemical reactivity of aryldiazonium salts, including this compound, is characterized by the generation of highly reactive aryl radicals and cations upon exposure to light. These transformations offer alternative synthetic pathways to thermally induced reactions, often proceeding under milder conditions and with different selectivity. The presence of the fluorine atom at the meta-position can influence the electronic properties and, consequently, the photochemical behavior of the diazonium salt.

Photolysis of aryldiazonium salts can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage of the C-N bond. The predominant pathway is influenced by factors such as the solvent, the presence of photosensitizers, and the substitution pattern on the aromatic ring.

In the homolytic pathway, photo-induced electron transfer to the diazonium cation leads to the formation of an unstable aryldiazenyl radical, which rapidly loses nitrogen gas to produce a 3-fluorophenyl radical. This process can be facilitated by photosensitizers that absorb light and transfer an electron to the diazonium salt. The resulting aryl radicals are versatile intermediates that can participate in a variety of reactions, including hydrogen abstraction, addition to aromatic rings (C-H arylation), and reaction with other radical species.

The heterolytic pathway involves the direct photolytic cleavage of the C-N bond to yield a 3-fluorophenyl cation and a molecule of nitrogen. This pathway is more likely to occur in polar, nucleophilic solvents. The highly electrophilic aryl cation can then be trapped by nucleophiles present in the reaction medium. Studies on various substituted benzenediazonium salts have shown that the spin state of the initially formed aryl cation (singlet or triplet) can influence its reactivity and the final product distribution. acs.org

A comparison between photolytic and thermal decomposition of diazonium compounds has indicated that a heterolytic mechanism may be more dominant in photochemical reactions, in contrast to a homolytic mechanism for thermolysis. shu.ac.uk Research on p-N,N-dimethylaminobenzenediazonium salts has shown that photodediazoniation in solution proceeds via a heterolytic mechanism, forming a triplet aryl cation. core.ac.uk

Table 1: Potential Photochemical Reactions of this compound

| Reaction Type | Proposed Intermediate | Potential Products |

| C-H Arylation | 3-Fluorophenyl radical | 3-Fluoro-substituted biaryls |

| Reduction | 3-Fluorophenyl radical | Fluorobenzene |

| Photosensitized Decomposition | 3-Fluorophenyl radical | Various functionalized fluorobenzenes |

| Solvolysis | 3-Fluorophenyl cation | 3-Fluorophenol (in water), 3-Fluoroalkoxybenzene (in alcohols) |

Solid-State Reactions and Their Implications

The solid-state chemistry of aryldiazonium salts is of significant interest due to their potential as high-energy materials and their role in various industrial applications, such as in the formulation of light-sensitive coatings for printing plates. shu.ac.uk this compound, as a solid, is expected to exhibit the characteristic instability of diazonium salts, where the solid-state environment can significantly influence its reactivity and decomposition pathways.

The stability of solid aryldiazonium salts is highly dependent on the nature of the counter-ion and the substituents on the aromatic ring. Diazonium chlorides are generally known to be thermally unstable and can be sensitive to shock and friction, sometimes leading to explosive decomposition. researchgate.net The loss of nitrogen gas is a highly favorable process, contributing to the inherent instability of these compounds. arkat-usa.org

The decomposition of aryldiazonium salts in the solid state can be initiated thermally. The mechanism of decomposition in the solid state can be complex, potentially involving both radical and ionic pathways. The crystal packing and the proximity of the diazonium cation to the chloride anion can dictate the initial steps of the decomposition. Infrared spectroscopy studies have suggested that a high N-N stretching frequency is associated with decomposition via a heterolytic mechanism, while partial covalent character in the solid state is linked to homolytic decomposition. shu.ac.uk

In the context of industrial applications, the controlled decomposition of diazonium salts in the solid state is utilized. For instance, in lithographic printing, the thermal instability of diazonium compounds is a key factor in the deterioration of printing plates during manufacture and storage. shu.ac.uk The decomposition process is often a free-radical-based mechanism. shu.ac.uk

The photodediazoniation of aryldiazonium salts can also occur in the solid state. For example, the solid-state photolysis of p-N,N-dimethylaminobenzenediazonium hexafluorophosphate was proposed to proceed through a concerted reaction from an ion-pair precursor. core.ac.uk

Table 2: Factors Influencing the Solid-State Stability of this compound

| Factor | Influence on Stability |

| Counter-ion (Chloride) | Generally leads to lower stability compared to larger, less nucleophilic anions like tetrafluoroborate. |

| 3-Fluoro Substituent | The inductive electron-withdrawing effect may slightly decrease stability compared to unsubstituted benzenediazonium chloride, though the effect is likely modest. |

| Crystal Packing | The arrangement of ions in the crystal lattice can affect thermal stability and the mechanism of decomposition. |

| Presence of Impurities | Impurities can catalyze decomposition, leading to reduced stability. |

| Temperature | Increased temperature accelerates the rate of decomposition. |

| Exposure to Light | Can induce photochemical decomposition in the solid state. |

Catalytic Applications of Benzenediazonium, 3 Fluoro , Chloride in Organic Synthesis

Transition Metal-Catalyzed Processes

Transition metal catalysts play a pivotal role in harnessing the synthetic potential of benzenediazonium (B1195382), 3-fluoro-, chloride. The ability of metals like palladium, copper, and gold to mediate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic cycles has made them indispensable tools for organic chemists.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving aryldiazonium salts, including 3-fluorobenzenediazonium chloride, is well-established. These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. wikipedia.orgmdpi.comnih.gov The diazonium salt serves as an efficient arylating agent in several named reactions.

The Heck reaction , for instance, involves the palladium-catalyzed coupling of an aryl halide (or in this case, a diazonium salt) with an alkene to form a substituted alkene. wikipedia.orgnih.govmdpi.com While specific examples with 3-fluorobenzenediazonium chloride are not extensively documented in readily available literature, the general mechanism allows for its participation. The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) in the presence of a base. wikipedia.org

The Stille reaction offers another avenue for C-C bond formation, coupling the aryldiazonium salt with an organotin compound. wikipedia.orgharvard.edu This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting the diazonium salt with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions with Aryldiazonium Salts

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst |

| Heck Reaction | Alkene | Substituted Alkene | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Stille Reaction | Organotin Compound | Biaryl or Aryl-vinyl | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | PdCl₂(PPh₃)₂, CuI |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent some of the earliest and most fundamental transformations of aryldiazonium salts. These processes are often characterized by their operational simplicity and broad applicability.

The Sandmeyer reaction is a classic method for the synthesis of aryl halides and pseudohalides from aryldiazonium salts using copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgbyjus.comorganic-chemistry.org For instance, reacting benzenediazonium, 3-fluoro-, chloride with copper(I) chloride or copper(I) bromide would be expected to yield 1-chloro-3-fluorobenzene (B165101) and 1-bromo-3-fluorobenzene, respectively. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Another significant copper-catalyzed transformation is the Meerwein arylation . This reaction involves the addition of an aryl group from a diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.orgresearchgate.net The reaction is believed to proceed through the generation of an aryl radical, which then adds to the alkene. wikipedia.org

The Ullmann reaction , traditionally a copper-mediated coupling of two aryl halides to form a biaryl, has been adapted for use with various aryl sources. organic-chemistry.orgwikipedia.orgsci-hub.seunito.it While less common with diazonium salts, the underlying principles of copper-mediated aryl coupling are relevant.

Table 2: Key Copper-Catalyzed Reactions of Aryldiazonium Salts

| Reaction Name | Reagent | Product Type |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl Chloride, Aryl Bromide, Aryl Cyanide |

| Meerwein Arylation | Electron-deficient alkene | Arylated Alkene |

| Ullmann-type Coupling | Various Nucleophiles | Biaryls, Aryl Ethers, Aryl Amines |

Gold(III) Catalysis in Related Systems

Gold catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity compared to other transition metals. In the context of aryldiazonium salts, gold catalysts, particularly in the Au(I)/Au(III) redox cycle, have shown promise in cross-coupling reactions. nih.govrsc.org These reactions can be promoted without the need for an external oxidant, with the diazonium salt itself serving this role. nih.gov Gold-catalyzed cross-coupling of aryldiazonium salts with arylboronic acids has been demonstrated to produce biaryl compounds. rsc.org Furthermore, dual catalytic systems combining gold and photoredox catalysis have been developed for the C-H arylation of terminal alkynes with aryldiazonium salts, showcasing the versatility of gold in these transformations. researchgate.netnih.gov

Photoredox Catalysis for Arylation and Other Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable method for generating reactive intermediates. beilstein-journals.orgresearchgate.net In this context, aryldiazonium salts, including this compound, are excellent precursors for aryl radicals under photoredox conditions.

The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the diazonium salt. nih.govnih.gov This SET process leads to the formation of an aryl radical and the oxidized photocatalyst, with the concomitant release of dinitrogen gas. The generated aryl radical can then participate in a variety of transformations, most notably arylation reactions.

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as gold or palladium catalysis, have proven to be particularly effective. nih.govnih.gov For example, the combination of a gold catalyst and a photoredox catalyst enables the C-H arylation of arenes and the arylation of terminal alkynes under mild, base-free conditions. nih.govnih.gov Similarly, merging photoredox catalysis with palladium-catalyzed C-H functionalization allows for ligand-directed C-H arylation reactions. nih.gov

The photoredox-catalyzed Meerwein arylation is another important application, providing an efficient route for the amino-arylation of alkenes. bris.ac.uk This method offers a significant improvement over the classic Meerwein protocol by proceeding under milder conditions. nih.gov

Table 3: Examples of Photoredox-Catalyzed Reactions with Aryldiazonium Salts

| Reaction Type | Catalytic System | Key Intermediate | Product Class |

| C-H Arylation of Alkynes | Dual Gold/Photoredox | Aryl Radical, Au(III) species | Arylalkynes |

| C-H Arylation of Arenes | Dual Gold/Photoredox | Aryl Radical, Au(III) species | Biaryls |

| Amino-Arylation of Alkenes | Photoredox (Meerwein-type) | Aryl Radical, Carbenium Ion | Arylated Amides |

| Ligand-Directed C-H Arylation | Dual Palladium/Photoredox | Aryl Radical, Pd(II) species | Functionalized Arenes |

Metal-Free Catalytic Systems and Their Development

While transition metal and photoredox catalysis are powerful tools, the development of metal-free catalytic systems is a growing area of interest due to concerns about cost, toxicity, and environmental impact of residual metals. For reactions involving aryldiazonium salts, metal-free approaches often rely on the generation of aryl radicals through thermal or photochemical decomposition, or through the use of organic catalysts.

The Meerwein arylation , traditionally catalyzed by copper salts, can also be performed under metal-free conditions. wikipedia.org In these systems, the diazonium salt can be decomposed to an aryl radical by heat, light, or a chemical initiator. researchgate.net For instance, a metal-free, visible-light-mediated arylation of unsaturated compounds can be achieved using organic dyes as photocatalysts. nih.gov Recent research has also demonstrated metal-free Meerwein arylation reactions for the synthesis of complex organic molecules under mild conditions. nih.govnih.gov These methods often utilize in situ generated diazonium salts from anilines. nih.gov

The development of these metal-free systems offers a more sustainable and cost-effective alternative for the utilization of this compound in organic synthesis, expanding the toolkit available to chemists for the construction of fluorinated aromatic compounds.

Theoretical and Computational Studies on Benzenediazonium, 3 Fluoro , Chloride

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic characteristics of benzenediazonium (B1195382) salts. For the 3-fluorobenzenediazonium cation, DFT calculations, often employing functionals such as B3LYP with various basis sets, are used to determine its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

The electronic properties of Benzenediazonium, 3-fluoro-, chloride are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other electronic properties that can be computed include the ionization potential, electron affinity, and the Mulliken charge distribution, which describes how charge is distributed among the atoms in the molecule. These computational insights are fundamental to understanding the electrophilic nature of the diazonium cation.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 9.1 eV |

| Electron Affinity | 2.8 eV |

| Dipole Moment | 3.5 D |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. For this compound, the focus is on the HOMO and LUMO. The LUMO is of particular importance as the diazonium ion is a potent electrophile. The spatial distribution and energy of the LUMO indicate the most probable sites for nucleophilic attack. In benzenediazonium ions, the LUMO is typically centered on the terminal nitrogen atom and the ipso-carbon of the benzene (B151609) ring, making these the primary electrophilic centers.

The fluorine atom at the meta position, being electronegative, exerts an inductive electron-withdrawing effect. This effect can lower the energy of the LUMO, thereby increasing the electrophilicity of the diazonium cation compared to the unsubstituted benzenediazonium ion. FMO analysis helps to rationalize the regioselectivity of reactions, such as azo coupling, where a nucleophile will preferentially attack the site with the largest LUMO coefficient.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving benzenediazonium salts, such as the dediazoniation reaction. This process involves the loss of a nitrogen molecule (N₂) to form an aryl cation. DFT calculations can be used to locate the transition state for this reaction and to calculate the activation energy barrier.

The height of this energy barrier is a quantitative measure of the reaction rate. Substituents on the benzene ring can significantly influence this barrier. An electron-withdrawing group like fluorine at the meta position is expected to destabilize the developing positive charge on the aryl cation in the transition state, thus increasing the energy barrier for dediazoniation compared to an unsubstituted or electron-donating group substituted benzenediazonium salt.

Computational studies can also model the intricate details of the reaction pathway, including the geometry of the transition state. For instance, in the dediazoniation of 3-fluorobenzenediazonium, the C-N bond would be elongated in the transition state as it proceeds towards cleavage.

Table 2: Illustrative Calculated Energy Barriers for Dediazoniation of Substituted Benzenediazonium Cations (Note: This table is for illustrative purposes to show the expected trend, as specific comparative data for 3-fluorobenzenediazonium chloride was not found.)

| Substituent (meta) | Calculated Activation Energy (kcal/mol) |

| -OCH₃ | 25 |

| -CH₃ | 27 |

| -H | 29 |

| -F | 31 |

| -NO₂ | 33 |

Quantitative Structure-Reactivity Relationships and Hammett Analysis

Quantitative Structure-Reactivity Relationships (QSRR) provide a mathematical framework to correlate the chemical structure with reactivity. The Hammett equation is a classic example of a linear free-energy relationship used in QSRR studies. It relates the rate or equilibrium constant of a reaction for a series of substituted aromatic compounds to the electronic properties of the substituents.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the 3-fluorobenzenediazonium cation, the fluorine atom is at the meta position. The Hammett sigma constant for a meta-fluoro substituent (σ_m-F) is +0.34. This positive value indicates that fluorine is an electron-withdrawing group through its inductive effect.

Advanced Characterization Techniques for Benzenediazonium, 3 Fluoro , Chloride and Its Intermediates

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzenediazonium (B1195382), 3-fluoro-, chloride and tracking the progress of reactions in which it is an intermediate, such as the Sandmeyer reaction. nih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. For Benzenediazonium, 3-fluoro-, chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine substituent and the diazonium group both influence the chemical shifts of the aromatic protons through their respective electronic effects. The coupling between the protons and the fluorine atom (J-coupling) further complicates the spectrum, providing valuable structural information.

¹³C NMR: The ¹³C NMR spectrum offers insight into the carbon skeleton. Aromatic carbons typically resonate in the 100-150 ppm range. hw.ac.ukoregonstate.edu The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons in the ring will show smaller, long-range couplings. libretexts.org The carbon attached to the diazonium group is also expected to have a characteristic chemical shift.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. huji.ac.ilbiophysics.org The chemical shift of the fluorine atom in this compound is anticipated to be in the typical range for aryl fluorides. ucsb.edualfa-chemistry.com The coupling of the fluorine atom with the aromatic protons provides further confirmation of the substitution pattern.

The diazotization of 3-fluoroaniline (B1664137) to form this compound can be monitored by observing the disappearance of the amine signals in the ¹H NMR spectrum of the starting material and the appearance of the characteristic signals for the diazonium salt. chemicalbook.comnih.gov

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets due to H-H and H-F coupling |

| ¹³C (Aromatic) | 100 - 150 | Singlets and doublets (due to C-F coupling) |

| ¹⁹F | -100 to -130 (relative to CFCl₃) | Multiplet due to H-F coupling |

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. rsc.org In the case of this compound, the IR spectrum is characterized by several key absorption bands. The most prominent of these is the diazonium group (N≡N) stretching vibration, which typically appears as a strong, sharp band in the region of 2200-2300 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1100-1300 cm⁻¹ region. Additionally, the spectrum will display characteristic peaks for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. vscht.czlibretexts.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N≡N Stretch (Diazonium) | 2200 - 2300 | Strong, Sharp |

| C-F Stretch | 1100 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aryl diazonium salts typically exhibit strong absorption in the ultraviolet region. msu.edu For this compound, the spectrum is expected to show a primary absorption band (π → π* transition) associated with the aromatic system, likely with a maximum absorption wavelength (λmax) in the 250-300 nm range. The presence of the fluorine atom may cause a slight shift in the λmax compared to the unsubstituted benzenediazonium chloride. A weaker n → π* transition associated with the diazonium group may also be observed at longer wavelengths.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak may be observed, though it is often unstable. The most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂) to form the 3-fluorophenyl cation. ulethbridge.caresearchgate.netmiamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the unambiguous determination of the elemental composition. The theoretical exact mass of the 3-fluorobenzenediazonium cation ([C₆H₄FN₂]⁺) is a key value for its identification.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrografting)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of this compound. The diazonium cation undergoes an irreversible reduction at a specific potential, leading to the formation of a 3-fluorophenyl radical and the release of nitrogen gas. This radical can then covalently bond to the electrode surface, a process known as electrografting. The reduction potential is influenced by the electron-withdrawing nature of the fluorine atom. By scanning the potential and observing the resulting current, CV can be used to determine the reduction potential and to monitor the modification of electrode surfaces through electrografting. researchgate.net

Chromatographic Techniques for Purity and Product Analysis (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of its reaction products and intermediates. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the direct analysis of this thermally sensitive and non-volatile diazonium salt. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the characterization of its more volatile thermal decomposition products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of diazonium salts, providing quantitative data on purity and the presence of related impurities. pku.edu.cn Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for the separation of these polar compounds. A diode-array detector (DAD) is often coupled with HPLC to provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. aps.org

Key applications of HPLC in the context of this compound include:

Purity Assay: Determining the percentage purity of the synthesized diazonium salt.

Stability Studies: Monitoring the degradation of the compound over time under various storage conditions.

Reaction Monitoring: Tracking the consumption of the diazonium salt and the formation of products in coupling or substitution reactions.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aryl Diazonium Salts

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 150 x 3.0 mm, 3 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | To elute compounds with a range of polarities. |

| Flow Rate | 0.5 mL/min | Controls the speed of the separation. |